molecular formula C10H7N3O2S B5705900 5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5705900
M. Wt: 233.25 g/mol
InChI Key: YISDIJATLJFHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as PPD, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. PPD is a highly reactive molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.

Scientific Research Applications

Synthesis and Microbial Activity

  • A study by Nigam, Saharia, and Sharma (1981) demonstrated the synthesis of 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones, exhibiting significant activity against various micro-organisms. This indicates potential applications in antimicrobial research and drug development (Nigam, Saharia, & Sharma, 1981).

Applications in Organic Phosphors Synthesis

  • Kumar et al. (2014) synthesized two organic phosphors including 5,5'-(4-pyridinylmethylene)bis[1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione], which exhibited broadband photoluminescence emission spectra. This suggests its potential in the field of organic phosphors and optoelectronic applications (Kumar et al., 2014).

Catalytic Applications

  • A paper by Ahanthem et al. (2020) discussed the use of thiobarbituric acid moieties, a similar compound, in micellar catalysis, indicating the potential for 5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in catalytic processes and green chemistry applications (Ahanthem, Ojha, Chipem, & Laitonjam, 2020).

Use in Photochemical Reactions

  • The work of Paluchowska and Bojarśki (1988) explored the photodegradation of a related compound, 5-ethyl-5-phenyl-2-thiobarbituric acid, into an antiepileptic drug, Primidon, demonstrating the potential of similar compounds in photochemical transformations for pharmaceutical synthesis (Paluchowska & Bojarśki, 1988).

Crystallographic Analysis and Structure Elucidation

  • Structural studies such as those by Takechi, Kubo, Takahashi, and Matsumoto (2010, 2011) on similar pyrimidine derivatives provided insights into the crystal structure and molecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds (Takechi et al., 2010), (Takechi et al., 2011).

Synthesis of Novel Derivatives and Complexes

  • The synthesis and characterization of novel compounds and complexes involving pyrimidine derivatives, as conducted by Aly et al. (2018), offer insights into the versatility of these compounds in creating new materials with potential applications in medicinal chemistry and material science (Aly, Taha, El-Deeb, & Alshehri, 2018).

Pharmaceutical and Medicinal Applications

  • Various studies, such as those by Vijaya Laxmi, Kuarm, and Rajitha (2012), have explored the synthesis of derivatives and their antimicrobial activities, highlighting the significance of these compounds in the development of new pharmaceuticals (Vijaya Laxmi, Kuarm, & Rajitha, 2012).

properties

IUPAC Name

5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISDIJATLJFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
5-(4-pyridinylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.